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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical performance of AZD-
8529, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2

(mGluR2), with alternative therapeutic strategies. Experimental data from key studies are

summarized to facilitate a comprehensive evaluation of its therapeutic potential.

Introduction to AZD-8529
AZD-8529 is a small molecule that acts as a positive allosteric modulator of the mGluR2

receptor.[1] This mechanism of action is being investigated for its potential to treat

neuropsychiatric disorders, including schizophrenia and addiction, by modulating glutamate

neurotransmission. The rationale behind this approach is that enhancing mGluR2 activity can

dampen excessive glutamate release, a pathological feature implicated in these conditions.

Preclinical Efficacy and Safety
Preclinical studies have explored the efficacy of AZD-8529 in various animal models of

neuropsychiatric disorders.

Schizophrenia Models
In a murine model of schizophrenia, AZD-8529 demonstrated the ability to reverse hyper-

locomotion induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist that

mimics psychosis-like symptoms.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1666240?utm_src=pdf-interest
https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Preclinical Efficacy of AZD-8529 and a Comparator mGluR2 PAM in the Phencyclidine

(PCP)-Induced Hyperlocomotion Model

Compound Animal Model Doses Tested Outcome Reference

AZD-8529 Mouse
57.8 to 115.7

mg/kg (s.c.)

Reversed PCP-

induced hyper-

locomotion.[1]

AstraZeneca

JNJ-40411813

(ADX71149)
Mouse Not specified

Inhibited PCP-

induced

hyperlocomotion.

[2][3]

Lavreysen et al.

Note: Data for AZD-8529 and JNJ-40411813 are from separate studies and not from a head-

to-head comparison.

Addiction Models
AZD-8529 has also been evaluated in preclinical models of addiction, showing promise in

reducing drug-seeking behaviors.

Safety Profile
Preclinical safety studies of up to 3 months in duration have been conducted on AZD-8529.

Findings include reversible effects on the testis in rats and dogs, cataracts in rats after 3

months of treatment, and mild effects on the liver and ovary at high doses.

Clinical Outcomes
The clinical development of AZD-8529 has primarily focused on its potential as a treatment for

schizophrenia.

Efficacy in Schizophrenia
A 28-day, Phase 2, randomized, double-blind, placebo-controlled study was conducted to

evaluate the efficacy and safety of AZD-8529 in patients with schizophrenia. The study also

included an active comparator arm with risperidone, an established atypical antipsychotic. The
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primary outcome measure was the change in the Positive and Negative Syndrome Scale

(PANSS) total score.

The results of this trial showed that AZD-8529 did not lead to a statistically significant

improvement in PANSS scores compared to placebo.[4][5] In contrast, risperidone

demonstrated a significant reduction in PANSS scores, confirming the study's ability to detect

an antipsychotic effect.[4][5]

Table 2: Clinical Efficacy of AZD-8529 vs. Risperidone in a Phase 2 Schizophrenia Trial

Treatment
Group

N

Baseline
PANSS Total
Score (Mean ±
SD)

Change from
Baseline in
PANSS Total
Score (Mean ±
SD)

p-value vs.
Placebo

AZD-8529 (40

mg)
55 93.5 ± 10.4 -13.1 ± 14.8 Not Significant

Risperidone (4

mg)
54 94.2 ± 10.3 -21.1 ± 16.5 <0.05

Placebo 56 93.8 ± 11.2 -14.3 ± 15.9 -

Data adapted from Litman et al. (2016).

Safety and Tolerability in Humans
In clinical trials with healthy volunteers, AZD-8529 was administered at single doses up to 310

mg and repeated doses up to 250 mg once daily for 15 days.[1] The reported adverse events

were generally mild and included headache and gastrointestinal issues.[1] In patients with

schizophrenia, the most common adverse events reported with 40 mg of AZD-8529
administered every other day for 28 days were headache, schizophrenia-related symptoms,

and dyspepsia.[1]

Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
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This preclinical model is widely used to screen for potential antipsychotic activity.

Workflow:

Acclimation

Drug Administration

Data Collection

Data Analysis

Mice are habituated to the testing environment (e.g., open-field arena) for a set period before the experiment.

The test compound (e.g., AZD-8529) or vehicle is administered at a specified time before the PCP injection.

PCP is administered to induce hyperlocomotion.

Immediately following PCP administration, locomotor activity is recorded for a specified duration.

The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

Click to download full resolution via product page

PCP-Induced Hyperlocomotion Workflow

Phase 2 Clinical Trial in Schizophrenia
The clinical trial for AZD-8529 in schizophrenia followed a standard design for evaluating the

efficacy and safety of a novel antipsychotic candidate.

Workflow:
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Screening and Baseline

Randomization and Treatment

Efficacy and Safety Assessments

End of Study and Analysis

Patients with a diagnosis of schizophrenia are screened for eligibility based on inclusion and exclusion criteria.

Baseline assessments, including PANSS, are conducted.

Eligible patients are randomly assigned to receive AZD-8529, risperidone, or placebo.

Patients receive the assigned treatment for a fixed duration (e.g., 28 days).

Regular assessments of efficacy (e.g., PANSS) and safety (e.g., adverse events, vital signs) are performed throughout the study.

Final assessments are conducted at the end of the treatment period.

Data are analyzed to compare the change in PANSS scores and safety profiles between the treatment groups.

Click to download full resolution via product page

Schizophrenia Phase 2 Trial Workflow

Mechanism of Action: mGluR2 Signaling Pathway
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AZD-8529 positively modulates the mGluR2 receptor, which is a G-protein coupled receptor

(GPCR) typically located on presynaptic terminals. Activation of mGluR2 by glutamate is

enhanced in the presence of AZD-8529. This leads to the activation of an associated inhibitory

G-protein (Gi/o).

The activated Gi/o protein inhibits adenylyl cyclase, which in turn reduces the intracellular

levels of cyclic AMP (cAMP).[6] This reduction in cAMP leads to a decrease in the activity of

protein kinase A (PKA). Ultimately, this signaling cascade results in the inhibition of voltage-

gated calcium channels, which reduces the release of glutamate from the presynaptic terminal.

By dampening excessive glutamate release, mGluR2 activation is thought to restore synaptic

homeostasis.
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mGluR2 Signaling Pathway
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Conclusion
Preclinical studies with AZD-8529 showed promising activity in animal models of psychosis and

addiction. However, these findings did not translate into clinical efficacy in a Phase 2 trial for

schizophrenia. While the drug was well-tolerated, it failed to demonstrate a significant

improvement in symptoms compared to placebo. In contrast, the active comparator,

risperidone, showed a clear antipsychotic effect. These results suggest that positive allosteric

modulation of the mGluR2 receptor alone, at least with the dosing and patient population

studied for AZD-8529, may not be a sufficient therapeutic strategy for the acute treatment of

schizophrenia. Further research may be needed to explore the potential of this mechanism in

different patient subpopulations or in combination with other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AZD8529 [openinnovation.astrazeneca.com]

2. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric
modulator JNJ-40411813 - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve
symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to the Preclinical and Clinical
Outcomes of AZD-8529]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666240#correlating-azd-8529-preclinical-and-
clinical-outcomes]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://www.benchchem.com/product/b1666240?utm_src=pdf-body
https://www.benchchem.com/product/b1666240?utm_src=pdf-custom-synthesis
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4324682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4324682/
https://www.researchgate.net/publication/271589858_Preclinical_evaluation_of_the_antipsychotic_potential_of_the_mGlu2-positive_allosteric_modulator_JNJ-40411813
https://pubmed.ncbi.nlm.nih.gov/26922656/
https://pubmed.ncbi.nlm.nih.gov/26922656/
https://www.researchgate.net/publication/301726006_AZD8529_a_positive_allosteric_modulator_at_the_mGluR2_receptor_does_not_improve_symptoms_in_schizophrenia_A_proof_of_principle_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC3805900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3805900/
https://www.benchchem.com/product/b1666240#correlating-azd-8529-preclinical-and-clinical-outcomes
https://www.benchchem.com/product/b1666240#correlating-azd-8529-preclinical-and-clinical-outcomes
https://www.benchchem.com/product/b1666240#correlating-azd-8529-preclinical-and-clinical-outcomes
https://www.benchchem.com/product/b1666240#correlating-azd-8529-preclinical-and-clinical-outcomes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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